
4-(Bromomethyl)-3,5-difluorobenzonitrile
Vue d'ensemble
Description
4-(Bromomethyl)-3,5-difluorobenzonitrile, also known as 4-BDBN, is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 143-145°C and a melting point of -40°C. 4-BDBN is a versatile compound with properties that make it suitable for a variety of laboratory and research applications.
Applications De Recherche Scientifique
Synthesis Applications
"4-(Bromomethyl)-3,5-difluorobenzonitrile" is likely involved in the synthesis of complex organic molecules and polymers. For instance, the synthesis of poly(methylphenyl)acetonitriles through aryne reactions demonstrates the utility of bromoarene and arylacetonitrile derivatives in creating valuable chemical intermediates (Waggenspack et al., 1992). Such reactions highlight the importance of halogenated benzonitriles in developing new materials and chemicals with potential applications in various industries.
Environmental Biodegradation
The study of the biotransformation of halogenated aromatic nitriles, such as bromoxynil, under different anaerobic conditions sheds light on the environmental fate of these compounds. The research by Knight et al. (2003) on "Bromoxynil" (a structurally related compound) underlines the potential for microbial degradation in reducing the environmental impact of herbicides (Knight et al., 2003). This work is crucial for understanding how synthetic chemicals can be broken down in natural settings, highlighting a pathway for mitigating pollution.
Herbicide Resistance and Plant Science
The development of herbicide resistance in transgenic plants through the expression of specific detoxification genes, as investigated by Stalker et al. (1988), showcases the application of chemical biology in agriculture (Stalker et al., 1988). The study demonstrates the potential of genetic engineering in creating crops that can withstand applications of herbicides like bromoxynil, thus improving agricultural productivity and sustainability.
Material Science and Chemistry
Research on the properties of halogenated benzonitriles and their derivatives, such as the work by Britton (2006) on the crystalline structures of "3,5-Dihalo-4-hydroxybenzonitriles," contributes to the field of crystal engineering and material science (Britton, 2006). These studies inform the design and development of novel materials with specific optical, electronic, or structural properties.
Drug Development and Medicinal Chemistry
Although explicit research on "4-(Bromomethyl)-3,5-difluorobenzonitrile" in drug development was not found, related compounds have been explored for their biological activity and potential therapeutic applications. For example, the synthesis of novel compounds for evaluating their anticancer properties, as in the work by Pilon et al. (2020) on iron(II)-cyclopentadienyl compounds, illustrates the ongoing efforts in medicinal chemistry to discover new drugs (Pilon et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(bromomethyl)-3,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMOSNWHEULEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735682 | |
| Record name | 4-(Bromomethyl)-3,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3,5-difluorobenzonitrile | |
CAS RN |
1239964-16-9 | |
| Record name | 4-(Bromomethyl)-3,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

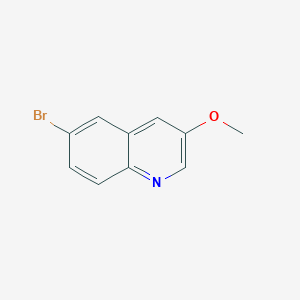
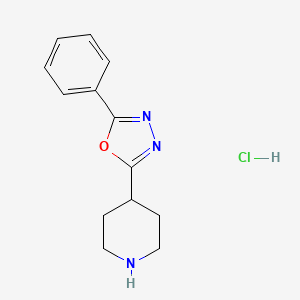


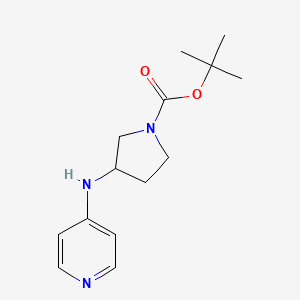

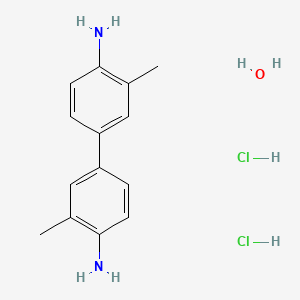

![1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1511835.png)
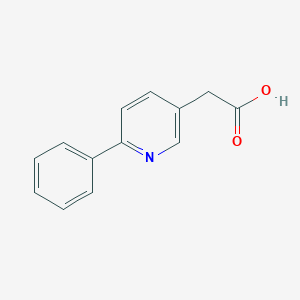

![5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride](/img/structure/B1511863.png)
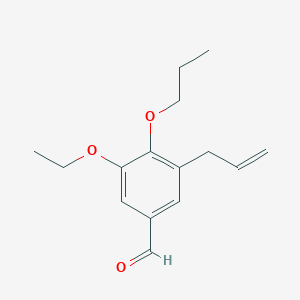
![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride](/img/structure/B1511870.png)